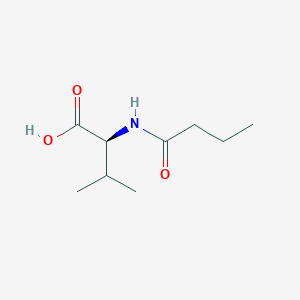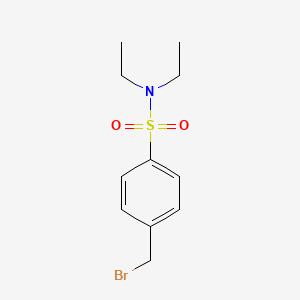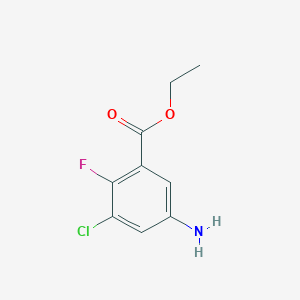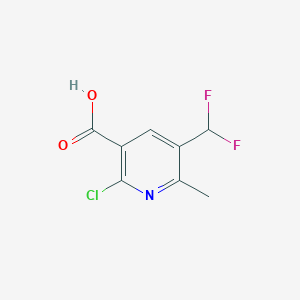
Butyryl-l-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyryl-l-valine is a chemical compound with the molecular formula C9H17NO3 It is a derivative of the amino acid valine, where the amino group is substituted with a butyryl group
准备方法
Synthetic Routes and Reaction Conditions
Butyryl-l-valine can be synthesized through several methods. One common approach involves the reaction of valine with butyric anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound can be produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce valine, which is then chemically modified to introduce the butyryl group. This method is advantageous due to its scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Butyryl-l-valine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The butyryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield butyric acid and valine derivatives, while reduction can produce butanol and valine derivatives.
科学研究应用
Butyryl-l-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand metabolic pathways involving valine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
作用机制
The mechanism of action of Butyryl-l-valine involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other compounds. The molecular targets include enzymes involved in amino acid metabolism and receptors that regulate cellular functions.
相似化合物的比较
Similar Compounds
Butyryl-l-leucine: Similar in structure but with a leucine backbone instead of valine.
Butyryl-l-isoleucine: Another similar compound with an isoleucine backbone.
Butyryl-l-alanine: Contains an alanine backbone, differing in the side chain structure.
Uniqueness
Butyryl-l-valine is unique due to its specific interaction with valine-related metabolic pathways. Its butyryl group provides distinct chemical properties that can be exploited in various applications, making it a valuable compound in both research and industrial contexts.
属性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
(2S)-2-(butanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-5-7(11)10-8(6(2)3)9(12)13/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m0/s1 |
InChI 键 |
XFBGKIUQJKBFIO-QMMMGPOBSA-N |
手性 SMILES |
CCCC(=O)N[C@@H](C(C)C)C(=O)O |
规范 SMILES |
CCCC(=O)NC(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B13573062.png)
![Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13573068.png)






![tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride](/img/structure/B13573103.png)

![2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride](/img/structure/B13573121.png)
![1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13573131.png)

